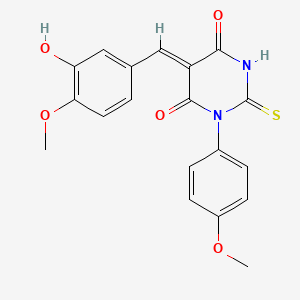
N-(4-ethylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
説明
N-(4-ethylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been used extensively in scientific research to study the role of potassium channels in cardiac electrophysiology and arrhythmogenesis.
作用機序
N-(4-ethylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, leading to a prolongation of the action potential duration and the QT interval. This effect is due to the inhibition of the repolarizing potassium current, which results in a delayed repolarization of the cardiac cells and an increased risk of arrhythmias.
Biochemical and Physiological Effects
The main biochemical and physiological effects of this compound are related to its selective inhibition of the IKr potassium current in cardiac cells. This leads to a prolongation of the action potential duration and the QT interval, as well as an increased risk of arrhythmias. This compound has also been shown to have some effects on other potassium channels and on the calcium current in cardiac cells.
実験室実験の利点と制限
The main advantages of using N-(4-ethylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments are its selectivity for the IKr potassium current and its well-characterized mechanism of action. This allows for precise control of the experimental conditions and for the interpretation of the results in the context of the known effects of this compound on cardiac electrophysiology. However, the main limitation of using this compound is its potential to induce arrhythmias in vivo, which requires careful consideration of the experimental design and the ethical implications of the research.
将来の方向性
There are several potential future directions for research on N-(4-ethylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine and its role in cardiac electrophysiology. These include:
1. Investigating the effects of this compound on other ion channels and signaling pathways in cardiac cells, to better understand its complex interactions with the cardiac electrophysiological system.
2. Developing new compounds based on the structure of this compound, with improved selectivity and safety profiles for use in clinical settings.
3. Using this compound as a tool to investigate the mechanisms of drug-induced arrhythmias and to screen for potential antiarrhythmic compounds.
4. Studying the effects of this compound on cardiac cells derived from patients with inherited arrhythmia syndromes, to better understand the genetic and molecular basis of these conditions.
5. Investigating the potential therapeutic applications of this compound and related compounds in the treatment of cardiac arrhythmias and other cardiovascular diseases.
科学的研究の応用
N-(4-ethylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been used in a wide range of scientific studies to investigate the role of potassium channels in cardiac physiology and pathophysiology. It has been shown to prolong the action potential duration and the QT interval in cardiac cells, leading to an increased risk of arrhythmias. This compound has also been used to study the mechanisms of drug-induced arrhythmias and to screen for potential antiarrhythmic compounds.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-2-20-10-12-21(13-11-20)18-25-27-16-14-26(15-17-27)19-23-8-5-7-22-6-3-4-9-24(22)23/h3-13,18H,2,14-17,19H2,1H3/b25-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOARJZEIVOKOX-XIEYBQDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-3-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889823.png)
![1-(3-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889831.png)
![5-[(5-methyl-2-furyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889843.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889845.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889849.png)


![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889864.png)
![1-(3-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889879.png)
![1-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3889888.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3889890.png)
![N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B3889896.png)
![5-methyl-2-(4-nitrophenyl)-4-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3889903.png)